N-Dodecanoyl-4-hydroxy-L-proline
Description
Significance of Modified Amino Acids in Biomedical and Material Sciences Research
The modification of amino acids is a cornerstone of modern biomedical and material sciences, enabling the creation of novel molecules with tailored properties. bristol.ac.uk In the biomedical field, these modifications are instrumental in developing new therapeutic agents, such as antibiotics and drugs for various diseases. bristol.ac.uk By altering the structure of amino acids, scientists can enhance their stability, bioavailability, and target specificity. nih.gov
In material science, modified amino acids serve as versatile building blocks for the fabrication of advanced functional materials. researchgate.net Their inherent biocompatibility and biodegradability make them ideal for applications like drug delivery systems, tissue engineering scaffolds, and biocompatible polymers. nih.govresearchgate.net The ability to control the self-assembly of modified amino acids allows for the creation of unique nanostructures with specific mechanical, optical, and biochemical properties. researchgate.net
Overview of N-Acylation in Amino Acid Chemistry and its Implications for Molecular Design
N-acylation is a chemical process that involves the attachment of an acyl group to the nitrogen atom of an amino acid. This modification significantly alters the physicochemical properties of the amino acid, most notably by introducing a hydrophobic fatty acid chain. nih.govnih.gov This amphipathic nature, with a hydrophilic amino acid head and a lipophilic acyl tail, is central to the diverse functions of N-acyl amino acids. nih.gov
The implications for molecular design are profound. By varying the length and saturation of the acyl chain and the nature of the amino acid, a vast library of molecules with distinct properties can be generated. nih.gov This "molecular Lego" approach allows for the fine-tuning of molecules for specific applications, from modulating the activity of membrane proteins to creating surfactants with specific properties. nih.govoup.com
Contextualizing N-Dodecanoyl-4-hydroxy-L-proline within the Landscape of Functionalized Proline Derivatives
This compound is a specific example of a functionalized proline derivative. Proline itself is a unique amino acid with a cyclic structure. The addition of a hydroxyl group at the 4-position, creating 4-hydroxy-L-proline, introduces a key functional group that is naturally found in collagen. pku.edu.cn This hydroxyl group provides a site for further modification and contributes to the structural stability of molecules incorporating it. pku.edu.cn
The subsequent N-acylation with a dodecanoyl group (a 12-carbon fatty acid chain) imparts significant hydrophobicity to the molecule. This combination of a rigid, functionalized proline ring and a flexible, lipophilic tail makes this compound an interesting subject of study for applications where interactions with lipid membranes or self-assembly properties are desired. Research into various proline derivatives, including those with different substituents on the ring, is an active area of investigation for developing new therapeutic agents and materials. researchgate.netnih.gov Trans-4-hydroxy-l-proline is a valuable chiral building block for the organic synthesis of various pharmaceuticals. nih.govscharlab.com
Properties
Molecular Formula |
C17H31NO4 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-dodecanoyl-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H31NO4/c1-2-3-4-5-6-7-8-9-10-11-16(20)18-13-14(19)12-15(18)17(21)22/h14-15,19H,2-13H2,1H3,(H,21,22) |
InChI Key |
BWSWZBCSFZAYOB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)N1CC(CC1C(=O)O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)N1CC(CC1C(=O)O)O |
sequence |
X |
Origin of Product |
United States |
Biochemical and Cellular Interrogation of N Dodecanoyl 4 Hydroxy L Proline
Investigation of Cellular Uptake and Transport Mechanisms for N-Acylated Proline Derivatives
The cellular entry of N-acylated proline derivatives, including N-Dodecanoyl-4-hydroxy-L-proline, is a critical first step that dictates their biological availability and subsequent intracellular effects. The transport of these molecules across the plasma membrane is largely mediated by specific solute carrier (SLC) proteins, particularly amino acid transporters. The structural characteristics of the proline derivative, such as the nature of the N-acyl chain and the stereochemistry of the hydroxyl group, play a pivotal role in transporter recognition and permeation.
The SLC1 family of amino acid transporters, specifically SLC1A4 (also known as ASCT1) and SLC1A5 (ASCT2), are key players in the transport of neutral amino acids. researchgate.netbiorxiv.org Research has demonstrated that these transporters recognize and transport derivatives of hydroxy-L-proline. For instance, trans-4-hydroxy-L-proline, the foundational amino acid for the compound of interest, has been identified as a substrate for SLC1A5. biorxiv.orgmdpi.com Furthermore, its isomer, trans-3-hydroxy-L-proline, acts as a high-affinity substrate for both SLC1A4 and SLC1A5. researchgate.netmdpi.com
These transporters function as sodium-dependent exchangers, mediating the flux of neutral, polar L-amino acids. biorxiv.org While L-proline itself can induce the release of intracellular substrates, indicating it is transported, its hydroxylated derivatives often show different affinities. mdpi.com The affinity of these derivatives for the transporters can be quantified using electrophysiological methods, such as measuring substrate-activated anion currents in Xenopus laevis oocytes expressing the specific transporter. researchgate.netmdpi.com Studies have used this technique to determine the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal transport rate. For example, trans-3-hydroxy-L-proline and trans-4-hydroxy-L-proline were found to be high-affinity substrates for SLC1A4 and SLC1A5. researchgate.net The development of synthetic hydroxy-L-proline derivatives has led to the discovery of potent inhibitors for these transporters, highlighting the scaffold's importance in designing pharmacological tools to study diseases like cancer and neurological disorders where these transporters are implicated. researchgate.netnih.gov
Table 1: Substrate Activity of Hydroxy-L-proline Derivatives on SLC1A4 and SLC1A5 Transporters This table summarizes the observed interactions of different hydroxy-L-proline isomers with amino acid transporters based on electrophysiological data.
| Compound | Transporter | Activity | Key Finding | Reference |
|---|---|---|---|---|
| trans-4-hydroxy-L-proline | SLC1A5 | Substrate | Induces concentration-dependent and saturable anion currents. | biorxiv.orgmdpi.com |
| trans-3-hydroxy-L-proline | SLC1A4 & SLC1A5 | High-Affinity Substrate | Induces concentration-dependent and saturable anion currents. | researchgate.netmdpi.com |
| cis-4-hydroxy-L-proline | SLC1A4 & SLC1A5 | Poor Substrate | Does not induce detectable substrate currents at significant concentrations. | mdpi.com |
| L-proline | SLC1A4 | Substrate | Capable of inducing heteroexchange release of intracellular substrates. | mdpi.com |
Structural modifications to the hydroxy-L-proline scaffold, particularly at the amino group, can significantly alter the molecule's cellular uptake and biological properties. A key example is the N-acetylation of cis-4-hydroxy-L-proline (CHOP). CHOP itself is an analog of proline that can be toxic and is rapidly excreted from the body. nih.govresearchgate.net N-acetylation converts CHOP into a prodrug, N-acetyl-CHOP, with the goal of reducing toxicity and improving its retention in the bloodstream. nih.govresearchgate.net
This bioconversion can be achieved using enzymes like the N-acetyltransferase Mpr1 from Saccharomyces cerevisiae. nih.govresearchgate.net Studies have shown that co-expression of this enzyme in E. coli can efficiently produce N-acetyl-CHOP. researchgate.net Interestingly, the cellular uptake of the parent compound, CHOP, can be modulated by environmental conditions. For instance, inducing osmotic stress by adding NaCl to the culture medium was found to accelerate CHOP uptake into E. coli cells, leading to a 3.5-fold increase in the production of N-acetyl-CHOP. nih.gov This demonstrates that modifying the core hydroxyproline (B1673980) structure through N-acylation is a viable strategy to alter its pharmacokinetic profile, and the uptake of the precursor can be influenced by external factors. This principle suggests that the N-dodecanoyl chain in this compound would profoundly influence its transport and cellular interactions compared to its non-acylated counterpart.
Exploration of Enzymatic Interactions and Metabolic Transformations
Once inside the cell, this compound is subject to enzymatic interactions that can lead to its metabolic transformation. The primary site for this transformation is the amide bond linking the dodecanoyl chain to the proline ring, with further modifications possible on the fatty acid chain and the hydroxyl group.
The amide bond in this compound is a target for hydrolysis by a class of enzymes known as amidases (or amidohydrolases, EC 3.5.1.4). wikipedia.org These enzymes catalyze the cleavage of amide bonds, breaking the molecule into its constituent carboxylic acid and amine (or amino acid). wikipedia.org Amidases are a widespread family of hydrolases found in both prokaryotes and eukaryotes, playing roles in various metabolic pathways. wikipedia.org
Specific enzymes such as fatty acid amide hydrolase (FAAH) and the peptidase M20 domain-containing protein 1 (PM20D1) are known to hydrolyze N-acyl amino acids. nih.govelifesciences.org These enzymes are crucial for regulating the levels of endogenous N-acyl amino acids, which are signaling molecules involved in processes like energy expenditure and glucose homeostasis. nih.gov The hydrolysis reaction involves the cleavage of the amide linkage, which in the case of this compound, would release dodecanoic acid (lauric acid) and 4-hydroxy-L-proline. Other enzymes, such as N-acylethanolamine acid amidase (NAAA), also demonstrate the ability to cleave amide bonds in lipid-based signaling molecules. nih.gov The susceptibility of the amide bond in this compound to these or similar amidases is a key determinant of its metabolic fate and the duration of its action.
Following or independent of amide bond hydrolysis, the constituent parts of this compound can undergo further biotransformation. Drug metabolism generally proceeds in two phases: Phase I reactions introduce or expose polar functional groups, while Phase II reactions conjugate these groups with endogenous polar molecules to facilitate excretion. nih.govyoutube.comyoutube.com
The dodecanoyl (lauric acid) chain, if released, would likely enter fatty acid metabolism pathways. As a xenobiotic component, it could also be a substrate for cytochrome P450 (CYP) enzymes, which are central to Phase I metabolism. youtube.comnih.gov These enzymes could catalyze oxidation reactions at various positions along the 12-carbon chain, such as at the omega (ω) or ω-1 positions, to increase its polarity.
In Vitro Studies of Biological Activities and Mechanisms of Action
In vitro studies provide a controlled environment to investigate the specific biological effects of this compound and related N-acylated amino acids. Research has primarily focused on their properties as surfactants and their influence on biological barriers, such as the skin.
A study evaluating a series of N-dodecanoyl-L-amino acid methyl esters for their ability to enhance dermal penetration used hydrocortisone (B1673445) as a model drug. nih.gov In this study, N-Dodecanoyl-L-proline demonstrated significant activity as a penetration enhancer. When applied to excised hairless mouse skin, it produced the highest enhancement ratio for the cumulative amount of hydrocortisone that permeated the skin over a 24-hour period (Q24), with a value 13.7 times that of the control. nih.gov This suggests that the compound interacts with the lipid matrix of the stratum corneum to increase its permeability. The surfactant properties of N-acyl prolines contribute to this effect. researchgate.net
Other N-acyl amino acids have been shown to possess a wide range of biological activities, including antiproliferative effects, neuroprotection, and regulation of energy homeostasis, suggesting that this compound could have activities beyond penetration enhancement. mdpi.com Furthermore, a structurally related compound, N-acetyl-L-hydroxyproline, has been shown to maintain the skin's barrier function by improving the packing structure of intercellular lipids. jst.go.jp
Table 2: In Vitro Dermal Penetration Enhancement by N-Dodecanoyl Amino Acid Derivatives Data from an in vitro diffusion cell technique using hydrocortisone as the model drug on excised hairless mouse skin. Enhancement Ratios (ER) are relative to a control without an enhancer.
| Compound | Permeability Coefficient (ER) | 24h Receptor Concentration (Q24 ER) | 24h Skin Content (ER) | Reference |
|---|---|---|---|---|
| N-Dodecanoyl-L-proline | - | 13.7 | - | nih.gov |
| N-Dodecanoyl-L-phenylalanine | - | - | 16.5 | nih.gov |
Modulation of Cellular Signaling Pathways
The metabolism of proline and hydroxyproline is intrinsically linked to the cellular response to hypoxia. nih.gov Under hypoxic conditions, there is an increased expression of ALDH18A1, the rate-limiting enzyme in proline synthesis. nih.gov The subsequent increase in hydroxyproline levels can amplify the hypoxic response by stabilizing HIF-1α, a key transcription factor that orchestrates cellular adaptation to low oxygen. nih.gov This suggests a regulatory axis where glutamine is converted to proline, incorporated into collagen, and the resulting free hydroxyproline can feedback to modulate the HIF pathway. nih.gov
Furthermore, proline metabolism itself is a critical component of cellular signaling, influencing processes that determine cell fate, such as apoptosis and survival. nih.gov The protective effects of proline in response to cellular stress are not only due to its role as an osmolyte but also its involvement in redox homeostasis and signaling pathways. nih.gov For example, exogenous proline has been shown to protect mammalian cells from oxidative stress, a mechanism that involves the activation of the Akt survival pathway. nih.gov
Interaction with Molecular Targets
The interaction of this compound with specific molecular targets can be inferred from the known interactions of its core components, particularly 4-hydroxy-L-proline. A primary set of molecular targets for hydroxyproline-containing structures are cell adhesion receptors, specifically integrins and discoidin domain receptors (DDRs). nih.gov Many of the high-affinity binding motifs for these receptors on collagen contain 4-hydroxylated proline residues, indicating the critical role of this modification in mediating cell-matrix interactions. nih.gov
The hydroxylation of proline residues within collagen is catalyzed by prolyl 4-hydroxylases (P4Hs). nih.gov These enzymes themselves are significant molecular targets. P4Hs are non-heme iron dioxygenases that require O2, 2-oxoglutarate, Fe++, and ascorbic acid for their activity. nih.govnih.gov The regulation of P4H activity, therefore, directly impacts the level of hydroxyproline in collagen and subsequently influences the stability and signaling capacity of the extracellular matrix.
In the context of cellular stress and disease, the molecular interactions of proline derivatives are also of interest. For example, N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline has been shown to attenuate pilocarpine-induced injury in cultured astrocytes by improving oxidative stress and reducing the overexpression of proteins like GFAP and VDAC-1. nih.gov This suggests that proline derivatives can interact with and modulate the activity of proteins involved in cellular stress responses and mitochondrial function.
The table below summarizes the key molecular targets and their interactions with hydroxyproline-containing compounds.
| Molecular Target | Interacting Compound/Moiety | Consequence of Interaction |
| Integrins and Discoidin Domain Receptors (DDRs) | 4-Hydroxyproline (B1632879) in collagen | Mediates cell adhesion and signaling. nih.gov |
| Prolyl 4-hydroxylases (P4Hs) | Proline residues in procollagen | Catalyzes the hydroxylation of proline, essential for collagen stability. nih.govnih.gov |
| Hypoxia-Inducible Factor-1α (HIF-1α) | Free hydroxyproline | Stabilizes HIF-1α, enhancing the cellular response to hypoxia. nih.gov |
| GFAP and VDAC-1 | N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline | Attenuates overexpression in response to cellular injury. nih.gov |
Effects on Protein Modification and Assembly
The hydroxylation of proline residues has a profound stereoelectronic effect, favoring a specific Cγ-exo pucker of the proline ring, which pre-organizes the polypeptide chain into a helical conformation necessary for triple helix formation. nih.govresearchgate.net Beyond stability, the pattern of 4-hydroxyproline and 3-hydroxyproline (B1217163) residues can influence the formation of collagen fibrils and regulate the flexibility of collagen molecules, making functional sites accessible for interactions with other proteins and receptors. nih.gov
In addition to its structural role in collagen, hydroxyproline is also found in other proteins, including those with collagen-like domains, elastin, and argonaute 2. nih.gov The hydroxylation of proline residues in these non-collagen proteins can also alter their conformation and protein-protein interactions. For example, in plants, hydroxyproline-rich glycoproteins (HRGPs) like extensins undergo extensive post-translational modifications, including proline hydroxylation and subsequent O-glycosylation, which are critical for their function in the plant cell wall architecture. frontiersin.org These modifications impact the solubility, proteolytic resistance, and thermal stability of these proteins. frontiersin.org
The table below details the effects of proline hydroxylation on protein modification and assembly.
| Protein Type | Effect of Proline Hydroxylation | Functional Consequence |
| Collagen | Stabilization of the triple helix. nih.govnih.gov | Essential for fibril formation and extracellular matrix integrity. nih.gov |
| Non-collagen proteins (e.g., elastin, argonaute 2) | Alteration of protein conformation and protein-protein interactions. nih.gov | Modulation of diverse biological functions. |
| Plant Extensins (HRGPs) | Provides sites for O-glycosylation. frontiersin.org | Affects solubility, stability, and cell wall architecture. frontiersin.org |
Role in Oxidative Stress Responses
The 4-hydroxy-L-proline component of this compound suggests a potential role in cellular responses to oxidative stress, drawing from the known antioxidant properties of hydroxyproline and its precursor, proline. Both trans-4-hydroxy-L-proline and trans-3-hydroxy-L-proline can scavenge reactive oxygen species (ROS), contributing to their physiological significance beyond their structural role in connective tissue. nih.gov Supplementing with trans-4-hydroxy-L-proline or its small peptides has been shown to alleviate oxidative stress. nih.gov
Proline itself is a key player in mitigating cellular imbalances caused by environmental stress, including oxidative stress. nih.gov The protective mechanisms of proline involve stabilizing proteins and antioxidant enzymes, directly scavenging ROS, and balancing intracellular redox homeostasis, such as the NADP+/NADPH and GSH/GSSG ratios. nih.gov For instance, exogenously added proline has been demonstrated to protect mammalian cells against oxidative stress. nih.gov
A notable mechanism of proline's antioxidant activity is its efficient reaction with singlet oxygen (¹O₂). nih.gov In cultured skin fibroblasts, proline has been shown to diminish ¹O₂ levels and protect against photo-induced apoptosis, suggesting a role in suppressing photo-oxidative stress. nih.gov
The metabolism of proline and hydroxyproline is also linked to oxidative stress responses. The degradation of these imino acids is initiated by distinct dehydrogenases, proline dehydrogenase (PRODH) and hydroxyproline dehydrogenase (PRODH2), respectively, which are bound to the inner mitochondrial membrane and donate electrons to the electron transport chain. nih.gov This metabolic link can influence the cellular redox state and response to oxidative challenges.
Investigation in Model Organisms (In Vitro and Non-Human In Vivo Models)
Cell culture systems are invaluable for dissecting the molecular mechanisms of action of compounds like this compound. The use of trans-4-hydroxy-L-proline is established in mammalian cell culture, where it is utilized to study various cellular processes. sigmaaldrich.com For instance, in the context of elucidating the production of N-acetyl CHOP, which is likely a typographical error for N-acetyl-4-hydroxy-L-proline, cell culture models would be instrumental. The synthesis of related compounds like trans-1-Acetyl-4-hydroxy-L-proline is known. sigmaaldrich.com
Furthermore, engineered microorganisms, such as Escherichia coli, have been extensively used as cell factories to produce trans-4-hydroxy-L-proline. nih.govnih.gov These systems allow for detailed investigation of the biosynthetic pathways and the effects of genetic modifications on production efficiency. nih.govnih.gov For example, studies have employed metabolic engineering strategies in E. coli to significantly enhance the production of trans-4-hydroxy-L-proline from glucose by optimizing precursor availability and enzyme activity. nih.gov
In another application, cultured astrocytes have been used to investigate the protective effects of N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline against pilocarpine-induced injury. nih.gov This in vitro model allowed for the examination of changes in oxidative stress markers, mitochondrial depolarization, and the expression of specific proteins like GFAP and VDAC-1, providing mechanistic insights into the compound's neuroprotective properties. nih.gov
Animal models, such as the turbot (Scophthalmus maximus L.), have been used to study the effects of dietary proline and hydroxyproline on collagen metabolism. researchgate.net In these studies, supplementation with proline and hydroxyproline led to increased concentrations of total hydroxyproline and collagen in the muscle tissue. researchgate.net Such models are valuable for understanding how dietary intake of these compounds influences their metabolic fate and tissue deposition.
Analytical Techniques for the Characterization and Quantification of N Dodecanoyl 4 Hydroxy L Proline in Research Matrices
Chromatographic Methodologies
Chromatographic techniques are fundamental to the separation and analysis of N-Dodecanoyl-4-hydroxy-L-proline from intricate mixtures. The choice of method is contingent on the sample matrix, the required sensitivity, and the analytical objective, whether it be for qualitative screening or quantitative determination.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely adopted technique for the analysis of this compound. The inherent polarity of the molecule, imparted by the hydroxyl and carboxylic acid groups, combined with the lipophilic nature of the dodecanoyl chain, allows for effective separation using reversed-phase chromatography.
Various detection methods can be coupled with HPLC for the analysis of this compound. Ultraviolet (UV) detection is a common approach, typically monitoring the amide bond absorbance at low wavelengths (around 210-220 nm). For enhanced sensitivity and selectivity, especially in complex biological matrices, derivatization with a UV-active or fluorescent tag can be employed. However, the inherent structure of this compound allows for direct detection, albeit with potentially lower sensitivity compared to derivatized analytes.
Evaporative Light Scattering Detection (ELSD) offers an alternative for detection, as it is a mass-based detection method that does not rely on the presence of a chromophore. This makes it suitable for the analysis of this compound without the need for derivatization.
Key parameters for a typical reversed-phase HPLC analysis are summarized in the interactive table below.
| Parameter | Typical Conditions |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV (210-220 nm), ELSD, or Mass Spectrometry (MS) |
| Injection Volume | 5 - 20 µL |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
Gas Chromatography (GC) Approaches
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the presence of polar functional groups. Therefore, derivatization is a mandatory step to increase the compound's volatility and thermal stability, making it amenable to GC analysis.
A common derivatization strategy involves the esterification of the carboxylic acid group (e.g., with methanol to form the methyl ester) followed by silylation of the hydroxyl group (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). This two-step process yields a volatile derivative suitable for GC separation.
GC coupled with a Flame Ionization Detector (FID) can be used for quantification, while coupling to a Mass Spectrometer (GC-MS) provides definitive identification based on the fragmentation pattern of the derivatized molecule.
Spectroscopic Techniques
Spectroscopic methods are indispensable for the structural confirmation and sensitive quantification of this compound, particularly when dealing with complex biological samples.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS/MS)
Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of this compound. Electrospray ionization (ESI) is the most common ionization technique for this type of molecule, typically generating protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode.
Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for quantification in complex matrices. By selecting the precursor ion of this compound and monitoring specific product ions after collision-induced dissociation (CID), a highly specific and sensitive analytical method can be developed. The fragmentation pattern provides structural information, confirming the identity of the analyte.
A plausible fragmentation in positive ion mode would involve the loss of the dodecanoyl chain or cleavage within the proline ring. The table below illustrates potential mass transitions for LC-MS/MS analysis.
| Precursor Ion (m/z) | Product Ion(s) (m/z) | Annotation |
| 314.2 [M+H]+ | 116.1, 70.1 | Loss of the dodecanoyl group, proline immonium ion |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the complete structural elucidation of this compound. Both ¹H and ¹³C NMR are crucial for confirming the molecular structure.
¹H NMR provides information on the number and chemical environment of the protons in the molecule. The spectrum would show characteristic signals for the protons of the dodecanoyl chain (a complex multiplet in the aliphatic region), as well as distinct signals for the protons of the 4-hydroxyproline (B1632879) ring. The chemical shifts and coupling constants of the proline ring protons can confirm the trans configuration of the hydroxyl group.
¹³C NMR reveals the number of unique carbon atoms and their chemical environments. The spectrum would display signals for the carbonyl carbon of the amide and carboxylic acid, the carbons of the dodecanoyl chain, and the distinct carbons of the 4-hydroxyproline ring.
2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, providing unambiguous structural assignment.
While specific NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on the known spectra of 4-hydroxy-L-proline and long-chain fatty acids.
Electrophoretic Methods and Capillary Electrophoresis
Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC for the analysis of charged or polar compounds. For the analysis of this compound, which possesses a carboxylic acid group, CE can be a viable technique. The separation in CE is based on the differential migration of analytes in an electric field.
To enhance selectivity and enable the separation of potential stereoisomers, chiral selectors can be added to the background electrolyte. For instance, cyclodextrins have been successfully used for the chiral separation of hydroxyproline (B1673980) derivatives. A study on the chiral separation of alpha-amino acids utilized N-(2-hydroxy-octyl)-L-4-hydroxyproline, a compound structurally similar to the analyte of interest, as a chiral selector in ligand-exchange capillary electrophoresis, highlighting the potential of this technique for resolving stereoisomers of N-acyl-hydroxyproline derivatives.
Detection in CE is typically performed using UV-Vis spectrophotometry, although coupling to a mass spectrometer (CE-MS) can provide enhanced sensitivity and structural information.
Development of Robust and Sensitive Bioanalytical Assays for Complex Biological Samples, building on validated methods for trans-4-hydroxy-L-proline
The quantification of this compound in complex biological samples, such as plasma, serum, and tissue homogenates, necessitates the development of highly selective and sensitive bioanalytical assays. The foundation for these assays can be derived from the well-established methods for the analysis of trans-4-hydroxy-L-proline, which is a key component of collagen and a biomarker for various physiological and pathological processes. nih.govresearchgate.net
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the bioanalysis of amino acids and their derivatives due to its high sensitivity, specificity, and wide dynamic range. nih.gov An LC-MS/MS method for this compound would typically involve the following steps:
Sample Preparation: The primary goal of sample preparation is to extract the analyte of interest from the biological matrix while removing potential interferences such as proteins and phospholipids. For this compound, a protein precipitation (PPT) method using a cold organic solvent like acetonitrile or methanol would be a common starting point. This would be followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to further clean up the sample and concentrate the analyte. The choice of extraction solvent and SPE sorbent would be optimized to ensure high recovery of the more lipophilic this compound compared to its parent compound.
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is the most suitable technique for separating this compound from endogenous matrix components. nih.gov The addition of the dodecanoyl chain makes the compound significantly more hydrophobic than trans-4-hydroxy-L-proline, necessitating adjustments to the mobile phase composition. A C18 column would likely be employed with a gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid to enhance protonation) and an organic solvent (e.g., acetonitrile or methanol). The gradient would be optimized to achieve a sharp peak shape and adequate retention time for this compound, ensuring its separation from other matrix components.
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides the high selectivity required for quantification in complex matrices. The analysis would be performed in the positive ion mode using electrospray ionization (ESI). The precursor ion would correspond to the protonated molecule of this compound [M+H]+. Collision-induced dissociation (CID) of the precursor ion would generate specific product ions. The most abundant and stable product ion would be selected for quantification in the selected reaction monitoring (SRM) mode. A stable isotope-labeled internal standard (SIL-IS), such as N-Dodecanoyl-d23-4-hydroxy-L-proline, would be ideal for the most accurate quantification, as it would co-elute with the analyte and compensate for any matrix effects or variations in instrument response.
The development process would involve a systematic optimization of all these parameters to achieve the desired sensitivity, typically in the low ng/mL to pg/mL range, depending on the research application.
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Condition |
| Chromatography | |
| Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z of [this compound + H]+ |
| Product Ion (Q3) | Specific fragment ion for quantification |
| Internal Standard | N-Dodecanoyl-d23-4-hydroxy-L-proline |
Method Validation for Reproducibility and Accuracy in Research Settings
Once an LC-MS/MS method is developed, it must be rigorously validated to ensure its reliability, reproducibility, and accuracy for its intended purpose in a research setting. nih.gov The validation would be performed in accordance with the guidelines from regulatory agencies, such as the US Food and Drug Administration (FDA) or the European Medicines Agency (EMA), although for research purposes, a fit-for-purpose validation may be sufficient. The key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and internal standard.
Linearity and Range: The concentration range over which the assay is accurate and precise. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The curve should have a correlation coefficient (r²) of ≥ 0.99.
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). These are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on multiple days. The mean accuracy should be within ±15% of the nominal value (±20% for the lower limit of quantification), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% for LLOQ). nih.gov
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. This is assessed by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution. The CV of the matrix factor across different lots of matrix should be ≤15%.
Recovery: The efficiency of the extraction procedure. It is determined by comparing the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample. The recovery should be consistent and reproducible.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Table 2: Illustrative Method Validation Summary for this compound Bioanalytical Assay
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10, Accuracy ±20%, Precision ≤20% | 1 ng/mL |
| Intra-day Accuracy | 85-115% (80-120% for LLOQ) | 95.2% - 103.5% |
| Intra-day Precision (CV%) | ≤15% (≤20% for LLOQ) | 4.8% - 8.2% |
| Inter-day Accuracy | 85-115% (80-120% for LLOQ) | 97.1% - 105.3% |
| Inter-day Precision (CV%) | ≤15% (≤20% for LLOQ) | 6.5% - 9.8% |
| Matrix Effect (CV%) | ≤15% | 11.2% |
| Recovery | Consistent and reproducible | ~85% |
| Stability (Freeze-Thaw, 3 cycles) | % Bias ≤15% | -5.7% |
| Stability (Bench-top, 4 hours) | % Bias ≤15% | -3.1% |
| Stability (Long-term, -80°C, 1 month) | % Bias ≤15% | -8.4% |
By systematically developing and validating a bioanalytical method as outlined, researchers can ensure the generation of high-quality data for the pharmacokinetic and pharmacodynamic evaluation of this compound in a research setting.
Structure Activity Relationship Sar Studies of N Dodecanoyl 4 Hydroxy L Proline Derivatives
Impact of N-Acyl Chain Length on Biological Function and Molecular Interactions
The N-acyl chain is a critical determinant of the physicochemical properties and biological activity of N-acyl amino acids. The length and saturation of this fatty acyl chain can significantly modulate how these molecules interact with biological systems, particularly with cell membranes and protein targets.
The dodecanoyl (C12) chain of N-Dodecanoyl-4-hydroxy-L-proline plays a pivotal role in its biological activity. Studies on related N-acyl amino acids and muramyl dipeptides (MDPs) provide valuable insights into the influence of acyl chain length. For instance, in the case of N-acyl-L-amino acids, the length of the fatty acid chain is a key factor in their observed biological effects, which can range from anti-inflammatory to neuroprotective actions. nih.gov For example, N-arachidonoyl serine (a C20 acyl chain) exhibits vasodilatory and neuroprotective properties, while N-arachidonoyl glycine (B1666218) is antinociceptive. nih.gov
The principle that acyl chain length modulates activity is also well-established for muramyl dipeptides, which are components of bacterial cell walls with immunostimulatory properties. The length of the acyl chain in synthetic MDP derivatives can significantly impact their adjuvant activity. While specific comparative data for this compound is limited, the general trend observed in N-acyl compounds suggests that the dodecanoyl chain provides a balance of hydrophobicity and water solubility that is often optimal for interaction with biological membranes and receptors. Shorter chains may not provide sufficient hydrophobic interaction for stable binding, while longer chains might lead to excessive lipophilicity, potentially causing aggregation or reduced bioavailability. For instance, N-Hexadecanoyl-4-hydroxy-L-proline (a C16 acyl chain) is also recognized as a bioactive chemical, highlighting that variations in chain length can lead to molecules with distinct, yet significant, biological profiles. chemsrc.com
The dodecanoyl tail of this compound is a primary driver of hydrophobic interactions, which are crucial for the molecule's association with and insertion into cell membranes. These interactions are fundamental to the biological activity of many peripheral membrane proteins and lipophilic molecules. The hydrophobic chain can anchor the molecule to the lipid bilayer, allowing the polar headgroup (the 4-hydroxy-L-proline moiety) to interact with membrane-bound proteins or other components of the cell surface.
Furthermore, the amphiphilic nature of this compound, with its distinct hydrophobic tail and hydrophilic head, predisposes it to self-assembly into various supramolecular structures, such as micelles or bilayers, in aqueous environments. The self-assembly of amino acids and their derivatives into ordered nanostructures is a well-documented phenomenon driven by noncovalent interactions, including hydrophobic forces. pku.edu.cn This self-assembly can be a critical factor in the molecule's mechanism of action, potentially influencing its transport, local concentration, and interaction with biological targets.
Role of the 4-Hydroxy Group in Molecular Recognition and Activity
The hydroxyl group at the 4-position of the proline ring is not merely a passive substituent. Its stereochemistry and potential for functionalization are key factors that influence the molecule's three-dimensional structure and its ability to engage in specific molecular recognition events.
Importance of the Pyrrolidine (B122466) Ring Conformation and Substitution Patterns for biological interaction
The pyrrolidine ring of proline is a unique structural feature among amino acids, imposing significant conformational constraints on peptides and proteins. The specific conformation of this ring in this compound, which is influenced by its substituents, is crucial for its biological interactions. The rigid structure of the pyrrolidine ring helps to pre-organize the molecule into a specific three-dimensional shape that can be recognized by biological targets.
Substitutions on the pyrrolidine ring, particularly at the C4 position, can further refine the conformational preferences of the molecule. The presence of the hydroxyl group at the C4 position, as in this compound, influences the ring's pucker, which in turn affects the orientation of the N-acyl chain and the carboxylic acid group. These conformational biases are critical for establishing the precise geometry required for effective binding to receptors or enzymes. Therefore, the interplay between the inherent rigidity of the pyrrolidine ring and the conformational effects of its substituents is a key determinant of the biological activity of this compound and its derivatives.
Computational Chemistry and Molecular Docking for SAR Prediction and Validation
The integration of computational chemistry and molecular docking has become a important in the study of structure-activity relationships (SAR) for this compound and its derivatives. These computational approaches provide deep insights into the molecular interactions that govern the biological activity of these compounds, facilitating the rational design of new derivatives with enhanced properties.
Ligand-Protein Interaction Modeling for hydroxy-L-proline derivatives
Ligand-protein interaction modeling is a cornerstone of modern drug discovery and development, allowing researchers to visualize and analyze the binding of small molecules to their protein targets at an atomic level. For hydroxy-L-proline derivatives, this modeling is crucial for understanding how modifications to the this compound scaffold influence binding affinity and specificity.
Molecular docking studies have been instrumental in elucidating the binding modes of various L-proline amide derivatives. For instance, in studies of angiotensin-converting enzyme (ACE) inhibitors, docking simulations have shown that the inhibitory activity of these derivatives is closely linked to their ability to form hydrogen bonds with key residues in the ACE active site. One study highlighted that a particularly potent derivative formed crucial hydrogen bonds, a finding that was consistent with in vitro testing results. aip.org
The process of ligand-protein interaction modeling typically involves several key steps:
Target Identification and Preparation: The three-dimensional structure of the target protein is obtained from databases like the Protein Data Bank (PDB) or predicted using homology modeling. nih.gov The protein structure is then prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site.
Ligand Preparation: The 2D or 3D structure of the ligand, in this case, a hydroxy-L-proline derivative, is generated and optimized to its lowest energy conformation.
Docking Simulation: A docking algorithm is used to predict the preferred binding orientation and conformation of the ligand within the protein's active site. This process generates multiple possible binding poses, which are then scored based on their predicted binding affinity.
Analysis of Interactions: The resulting protein-ligand complexes are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, salt bridges, and π-stacking. nih.gov This analysis helps to rationalize the observed biological activity and guide the design of new derivatives. For example, the PLIP (Protein-Ligand Interaction Profiler) tool can be used to detect and visualize various non-covalent interactions. nih.gov
Recent advancements in computational methods, such as the use of deep graph convolutional networks, are further enhancing the predictive power of protein-ligand interaction models. These approaches can effectively learn from large datasets of known protein-ligand interactions to predict binding capabilities with high accuracy. researchgate.net
The insights gained from ligand-protein interaction modeling are invaluable for understanding the SAR of hydroxy-L-proline derivatives. By identifying the key molecular features responsible for potent and selective binding, researchers can design new compounds with improved therapeutic potential.
Conformational Analysis to understand molecular flexibility and binding
The incorporation of a hydroxyl group at the 4-position of the proline ring, as seen in 4-hydroxy-L-proline, introduces a key stereoelectronic effect. This substitution can enforce a particular pucker on the pyrrolidine ring, which in turn can bias the conformation of the preceding peptide bond in a larger peptide or protein structure. nih.gov This conformational constraint is a fundamental aspect of the structure-activity relationship for these compounds.
Computational methods play a vital role in exploring the conformational landscape of these molecules. Techniques such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can provide detailed information about the relative energies of different conformations and the barriers to their interconversion.
Key aspects of conformational analysis for hydroxy-L-proline derivatives include:
Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring can adopt various envelope and twisted conformations. The specific pucker is influenced by substituents on the ring. For example, the strong inductive effect of a fluorine atom at the 4-position has been shown to enforce a particular ring pucker. nih.gov
Amide Bond Cis/Trans Isomerization: The peptide bond preceding a proline residue can exist in either a cis or trans conformation. The energy barrier for isomerization between these two forms is relatively high, and the preferred conformation can have a profound impact on the structure and function of a peptide. nih.gov The substituents on the proline ring can influence this equilibrium.
By understanding the preferred conformations and the degree of molecular flexibility, researchers can better predict how a given derivative will interact with its biological target. This knowledge is crucial for designing molecules that are pre-organized for binding, which can lead to higher affinity and specificity.
Table of Research Findings on Ligand-Protein Interactions and Conformational Analysis
| Compound/Derivative Class | Target Protein/System | Key Findings from Computational Studies | Primary Interaction Types |
| L-proline amide derivatives | Angiotensin-Converting Enzyme (ACE) | The inhibitory activity is correlated with the formation of hydrogen bonds with active site residues. aip.org | Hydrogen Bonds |
| Hydroxyproline (B1673980) dehydrogenase (PRODH2) inhibitors | Hydroxyproline dehydrogenase | A specific zinc compound (ZINC000016) showed a very low binding energy of -12.2 kcal/mol. researchgate.net | Not specified |
| Proline and prolinamide isomers | Bacterial Collagenase | D (S, R) prolinamide isomer exhibited the highest atomic contact energy (−115.09 kcal/mol). researchgate.net | Not specified |
| L-Hydroxyproline | Hydrated TiO2 lattice | The TiO2 lattice can align LHP rings nearly perpendicular to the surface, facilitated by the LHP tail functional group, indicating optimal packing. researchgate.net | Not specified |
| 4-Fluoroprolines | General peptides and proteins | The fluoro group enforces a specific pucker on the pyrrolidine ring and biases the conformation of the preceding peptide bond. nih.gov | Inductive Effects |
Exploration of Biological System Interactions and Metabolic Pathways Relevant to N Dodecanoyl 4 Hydroxy L Proline
Hydroxyproline (B1673980) Metabolism and its Intersections with Cellular Homeostasis
The metabolism of hydroxyproline is a vital process that intersects with various aspects of cellular homeostasis, including energy production and redox balance.
Biosynthesis of Hydroxyproline and its Regulation, including microbial production pathways
Hydroxyproline is not incorporated into proteins during translation but is formed through the post-translational modification of proline residues within polypeptide chains. wikipedia.orgresearchgate.net This hydroxylation is catalyzed by prolyl hydroxylases and occurs primarily in the endoplasmic reticulum. wikipedia.orgpnas.org The synthesis of hydroxyproline is tightly regulated by the availability of oxygen, vitamin C (ascorbic acid), and α-ketoglutarate, all of which are essential for prolyl hydroxylase activity. numberanalytics.comresearchgate.net
Microorganisms, particularly Escherichia coli and Corynebacterium glutamicum, have been engineered for the fermentative production of trans-4-hydroxy-L-proline. nih.gov This is achieved by introducing proline hydroxylase genes into these microbes, creating a complete biosynthetic pathway for the compound. nih.gov Metabolic engineering strategies focus on enhancing the production of the precursor, L-proline, and optimizing the expression of proline hydroxylases. nih.gov For instance, a mutant form of the enzyme γ-glutamyl kinase (ProB74), which is less sensitive to feedback inhibition by proline, has been utilized to increase the productivity of trans-4-hydroxy-L-proline. nih.gov
Degradation Pathways of Hydroxyproline in Mammalian and Microbial Systems, leading to specific end-products
The degradation of hydroxyproline follows distinct pathways in mammalian and microbial systems. In mammals, the breakdown of trans-4-hydroxy-L-proline, primarily derived from collagen turnover, is initiated by the enzyme hydroxyproline oxidase (also known as proline dehydrogenase 2, PRODH2). nih.govnih.govfrontiersin.org This pathway ultimately leads to the formation of glyoxylate (B1226380) and pyruvate. cabidigitallibrary.orgnih.gov Free trans-4-hydroxy-L-proline is converted to Δ¹-pyrroline-3-hydroxy-5-carboxylic acid (OH-P5C). nih.govfrontiersin.org In contrast, trans-3-hydroxy-L-proline is converted to L-proline. cabidigitallibrary.org
In microbial systems, the degradation of trans-4-hydroxy-L-proline can proceed through a different route. For example, in Pseudomonas, it is first epimerized to cis-4-D-hydroxyproline, which is then oxidized and further metabolized to α-ketoglutarate. nih.govresearchgate.net Another anaerobic pathway involves the enzyme trans-4-hydroxy-L-proline dehydratase (HypD), a glycyl radical enzyme, which is found in the human gut microbiome. nih.govillinois.edu This pathway is part of Stickland fermentation in some Clostridiales. nih.gov A separate anaerobic pathway for cis-4-hydroxy-L-proline involves another glycyl radical enzyme, trans-4-hydroxy-D-proline C-N-lyase (HplG), which ultimately yields acetyl-CoA and D-alanine. illinois.edu
| System | Initial Substrate | Key Enzyme(s) | Major End-Products |
|---|---|---|---|
| Mammalian | trans-4-hydroxy-L-proline | Hydroxyproline oxidase (PRODH2) | Glyoxylate, Pyruvate |
| Microbial (Aerobic, e.g., Pseudomonas) | trans-4-hydroxy-L-proline | Hydroxyproline 2-epimerase, D-hydroxyproline dehydrogenase | α-ketoglutarate |
| Microbial (Anaerobic, e.g., Clostridiales) | trans-4-hydroxy-L-proline | trans-4-hydroxy-L-proline dehydratase (HypD) | Varies (part of Stickland fermentation) |
| Microbial (Anaerobic) | cis-4-hydroxy-L-proline | trans-4-hydroxy-D-proline C-N-lyase (HplG) | Acetyl-CoA, D-alanine |
Enzymatic Systems Involved in Hydroxyproline Conversion, such as proline hydroxylases and hydroxyproline oxidase
Several key enzymatic systems are involved in the metabolism of hydroxyproline. Prolyl hydroxylases are a family of enzymes that catalyze the formation of hydroxyproline. guidetopharmacology.orgwikipedia.org These enzymes require iron (Fe²⁺), α-ketoglutarate, and ascorbate (B8700270) as cofactors. researchgate.netwikipedia.org They are crucial for the post-translational modification of proline residues in proteins like collagen and hypoxia-inducible factor (HIF). guidetopharmacology.orgwikipedia.org
Hydroxyproline oxidase (PRODH2) , also known as hydroxyproline dehydrogenase (HYPDH), is the first and rate-limiting enzyme in the catabolism of trans-4-hydroxy-L-proline in mammals. nih.govnih.gov It converts hydroxyproline to Δ¹-pyrroline-3-hydroxy-5-carboxylate. nih.govfrontiersin.org This enzyme is a flavoprotein that uses ubiquinone as an electron acceptor. nih.govuniprot.org
In some bacteria, hydroxyproline 2-epimerase is involved in the initial step of hydroxyproline degradation, converting the L-isomer to the D-isomer. cabidigitallibrary.org
Post-Translational Modifications Involving Hydroxyproline and Related Derivatives, particularly in collagen and non-collagen proteins
The hydroxylation of proline to hydroxyproline is a significant post-translational modification (PTM). wikipedia.org In collagen, this modification is essential for the stability of its triple-helical structure. wikipedia.orgtaylorandfrancis.com The hydroxyl groups of hydroxyproline residues contribute to this stability through stereoelectronic effects and by forming hydrogen bonds. wikipedia.org
Beyond collagen, hydroxyproline is also found in other proteins, although in smaller quantities. wikipedia.org These include elastin, argonaute 2, and certain plant cell wall proteins known as hydroxyproline-rich glycoproteins (HRGPs). wikipedia.orgfrontiersin.orgnih.gov In HRGPs, the hydroxyproline residues serve as attachment points for glycan chains. frontiersin.org Proline hydroxylation also plays a critical role in regulating the stability of the alpha subunit of hypoxia-inducible factor (HIF-1α), a key transcription factor in the cellular response to low oxygen levels. wikipedia.orgnih.gov The hydroxylation of specific proline residues in HIF-1α targets it for degradation. nih.govwikipedia.org
Influence on Collagen and Extracellular Matrix Turnover (mechanistic studies in cellular or animal models)
As a derivative of a key component of collagen, N-Dodecanoyl-4-hydroxy-L-proline is implicated in processes affecting collagen and the extracellular matrix (ECM). The hydroxylation of proline residues is a critical step in collagen synthesis, directly impacting the stability of the collagen triple helix. wikipedia.orgwikipedia.org Without sufficient hydroxylation, the collagen molecule is less stable, which can lead to conditions like scurvy. wikipedia.org
The degradation of the ECM, which is predominantly composed of collagen, releases free hydroxyproline. nih.gov This process is mediated by enzymes such as matrix metalloproteinases (MMPs). nih.gov The released hydroxyproline can then enter metabolic pathways, highlighting the dynamic turnover of the ECM. nih.gov The balance between collagen synthesis and degradation is crucial for tissue homeostasis, and the availability of proline and the activity of prolyl hydroxylases are key regulatory points. nih.gov
Microbial Production and Biotransformation of Hydroxyproline Derivatives, for academic and biotechnological research
Microorganisms are increasingly being used as platforms for the production and biotransformation of hydroxyproline and its derivatives. The fermentative production of trans-4-hydroxy-L-proline in engineered E. coli and C. glutamicum offers a more sustainable alternative to traditional acid hydrolysis of collagen. nih.gov These microbial systems can be further engineered to produce various hydroxyproline derivatives for research and biotechnological applications.
Biotransformation using microbial enzymes offers a powerful tool for creating novel hydroxyproline derivatives. For instance, microbial proline hydroxylases with different regio- and stereoselectivities can be used to produce various isomers of hydroxyproline. fao.org Furthermore, enzymes like hydroxyproline 2-epimerase can be employed to convert L-hydroxyproline into D-hydroxyproline, expanding the range of available chiral building blocks for synthetic chemistry. fao.org
Advanced Research Applications and Future Perspectives
N-Dodecanoyl-4-hydroxy-L-proline as a Scaffold for Rational Drug Design (Pre-clinical/Discovery Phase)
The conformationally restricted nature of the 4-hydroxy-L-proline (Hyp) moiety makes it an exceptionally versatile scaffold for the rational design of new bioactive compounds. nih.gov This inherent rigidity is valuable in medicinal chemistry for creating molecules that can precisely fit into the ligand-binding sites of biological targets. nih.gov this compound exemplifies this principle, serving as a foundational structure, or tecton, for developing novel therapeutics in the pre-clinical and discovery phases. nih.gov
Drawing insights from other hydroxyproline (B1673980) derivatives, the potential becomes clear. Hyp and its derivatives are crucial building blocks for a range of pharmaceutical active ingredients (APIs), including treatments for diabetes, high blood pressure, and viral infections like Hepatitis C. evonik.com For instance, N-acetylation of cis-4-hydroxy-L-proline has been explored as a strategy to create prodrugs, aiming to enhance the compound's retention in the bloodstream and reduce toxicity. nih.govresearchgate.net Similarly, the N-phenylsulfonyl group has been used with hydroxyproline to construct small-molecule libraries for screening. researchgate.net
The N-dodecanoyl group on the proline nitrogen introduces lipophilicity, which can be strategically modified to influence properties like membrane permeability and protein binding. The hydroxyl group at the 4-position offers another site for chemical modification, allowing for the attachment of various functional groups to fine-tune activity and selectivity. This dual functionality makes this compound and its analogs promising agents for developing selective inhibitors, such as those targeting amino acid transporters implicated in cancer and neurological diseases. nih.gov The rational design process leverages computational modeling and docking studies to predict how these modified scaffolds will interact with their intended biological targets. nih.govbioexcel.eu
Development of Chemical Probes and Biosensors Utilizing this compound Motifs
While specific biosensors based on this compound are not yet widely documented, the underlying molecular motif holds significant potential for the development of novel chemical probes and sensing technologies. A biosensor functions by converting a biological recognition event into a detectable signal. researchgate.net The hydroxyproline component can act as the recognition element, targeting specific enzymes or receptors.
The development of such tools can be inferred from related research. For example, synthetic hydroxy-L-proline derivatives are used to probe the binding sites of biological targets, functioning as molecular investigators. nih.gov Furthermore, electrochemical biosensors have been successfully created for the detection of L-proline by immobilizing enzymes like proline dehydrogenase. researchgate.net
For a molecule like this compound, the lipophilic N-dodecanoyl chain could be functionalized by attaching a reporter group, such as a fluorophore or an electroactive molecule. The hydroxyproline headgroup would guide the probe to its biological target. Such probes could be invaluable for:
Visualizing the localization of specific proteins or enzymes within cells.
Quantifying enzymatic activity in real-time.
Screening for molecules that interfere with the probe-target interaction, thereby identifying potential drug candidates.
Exploration in Materials Science and Supramolecular Chemistry
In the realm of materials science, this compound is recognized for its potential as a low-molecular-weight organogelator (LMWG). nih.gov LMWGs are small molecules that can self-assemble in organic solvents to form three-dimensional fibrillar networks, trapping the solvent and creating a gel. This self-assembly is driven by non-covalent interactions, such as hydrogen bonding and van der Waals forces. nih.gov
The amphiphilic nature of this compound is central to this behavior. The dodecanoyl tail is hydrophobic, while the hydroxyproline headgroup is hydrophilic. In solution, these molecules can spontaneously organize into thermodynamically stable aggregates, often forming lamellar (layered) structures. nih.gov The study of these energy frameworks and supramolecular synthons—the specific patterns of intermolecular interactions—is crucial for designing new materials with desired properties. nih.govnih.gov
Beyond organogels, 4-hydroxy-L-proline itself is a valuable building block for creating novel biomimetic and biodegradable polymers, such as polyesters and polypeptides. pku.edu.cn The inclusion of the rigid, chiral pyrrolidine (B122466) ring into a polymer backbone can impart unique structural and mechanical properties. pku.edu.cn The N-acyl chain of this compound could be varied to control the properties of these resulting materials, opening avenues for applications in tissue engineering, drug delivery, and environmentally friendly plastics. nih.govpku.edu.cn
Integration of Omics Technologies for Comprehensive Biological Profiling
To fully understand the biological interactions of this compound, modern systems biology approaches are essential. Omics technologies—such as transcriptomics, proteomics, and metabolomics—provide a global view of molecular changes within a biological system in response to a specific compound.
While direct omics profiling of this compound is an area for future research, the application of these techniques to related compounds demonstrates their power. For example, metabolomics studies have identified trans-4-hydroxy-L-proline as a key metabolite in various biological contexts, from its role as an oxidant scavenger to its association with metabolic diseases. researchgate.net Transcriptome analysis has been used to reveal how proline metabolism is regulated under stress conditions. researchgate.net
A comprehensive omics-based investigation of this compound could:
Metabolomics: Trace the metabolic fate of the compound, identifying its breakdown products and how it alters cellular metabolic pathways.
Proteomics: Identify the proteins that directly bind to the compound (the "interactome"), revealing its primary cellular targets.
Transcriptomics: Analyze changes in gene expression to understand the downstream cellular response to the compound, including the activation or suppression of signaling pathways and cellular processes.
This integrated approach would provide a detailed, system-wide profile of the molecule's biological activity, essential for both therapeutic development and safety assessment.
Future Directions in Fundamental Research on N-Acyl-4-hydroxy-L-proline Derivatives
The study of this compound is part of a broader interest in N-acyl amino acids, a class of molecules with diverse biological functions and applications. Future fundamental research on N-Acyl-4-hydroxy-L-proline derivatives is poised to expand in several exciting directions:
Library Synthesis and Screening: The creation of diverse chemical libraries with variations in both the N-acyl chain (length, saturation, branching) and substitutions on the hydroxyproline ring. These libraries can be screened against a wide array of biological targets to discover new lead compounds for drug development. nih.gov
Advanced Biomaterials: Moving beyond simple organogels to design "smart" materials that respond to environmental stimuli (e.g., pH, temperature). This could involve incorporating these molecules into polymers or hydrogels for applications in controlled drug release and regenerative medicine. pku.edu.cn
Targeted Delivery Systems: Leveraging the self-assembly properties of these amphiphilic molecules to create nanoparticles or other nanostructures for targeted drug delivery. The hydroxyproline headgroup could be modified with ligands to direct these carriers to specific cells or tissues. nih.gov
Mechanistic Studies: In-depth investigation into the molecular mechanisms that underpin the biological activities of these compounds. This includes using advanced biophysical and structural biology techniques to understand how they interact with their protein targets at an atomic level.
Prodrug and Bioconjugation Strategies: Further exploring their use as prodrugs to improve the pharmacokinetic profiles of existing drugs. nih.govresearchgate.net This involves temporarily masking a drug's active group with an N-acyl-hydroxyproline moiety to be cleaved by enzymes at the target site.
This continued fundamental research will unlock the full potential of this versatile class of compounds, paving the way for new technologies and therapies.
Compound Information Tables
Table 1: Chemical Identity of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| This compound | 135777-18-3 | C17H31NO4 | 313.44 |
| trans-4-Hydroxy-L-proline | 51-35-4 | C5H9NO3 | 131.13 |
| N-Dodecanoyl-L-proline | 58725-39-6 | C17H31NO3 | 297.4 |
| N-Boc-cis-4-hydroxy-L-proline | 87691-27-8 | C10H17NO5 | 231.25 |
Data sourced from LookChem, PubChem, and Glentham Life Sciences. lookchem.comnih.govnih.govglentham.com
Table 2: Summary of Research Applications and Potential
| Research Area | Application of this compound Motif | Key Insights from Related Compounds |
|---|---|---|
| Rational Drug Design | Serves as a conformationally rigid scaffold for creating targeted inhibitors. nih.gov | Hydroxyproline derivatives are building blocks for APIs; N-acetylation can create prodrugs. evonik.comnih.gov |
| Chemical Probes & Biosensors | Potential as a target-recognition motif, with the acyl chain available for reporter group attachment. | Proline-specific enzymes used in electrochemical sensors; derivatives used to probe binding sites. nih.govresearchgate.net |
| Materials Science | Acts as a low-molecular-weight organogelator through self-assembly. nih.gov | 4-hydroxy-L-proline is a monomer for biomimetic and biodegradable polymers. pku.edu.cn |
| Omics Profiling | A candidate for comprehensive biological profiling to map its interactome and metabolic fate. | Metabolomics and transcriptomics reveal roles and regulation of proline metabolism. researchgate.net |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| L-proline |
| trans-4-Hydroxy-L-proline |
| cis-4-Hydroxy-L-proline |
| N-acetyl-cis-4-hydroxy-L-proline |
| N-phenylsulfonyl-trans-4-hydroxy-L-proline |
| N-Dodecanoyl-L-proline |
| N-Boc-cis-4-hydroxy-L-proline |
| L-azetidine-2-carboxylic acid |
| 3,4-dehydro-DL-proline |
| Thiazolidine-4-carboxylic acid |
| a-methyl-proline |
| a-benzyl-proline |
| N-Boc-4-oxo-L-proline |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-Dodecanoyl-4-hydroxy-L-proline while minimizing byproducts?
- Methodological Answer : Synthesis optimization requires monitoring reaction parameters such as temperature, solvent polarity, and stoichiometric ratios. For example, using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) in anhydrous conditions can improve acylation efficiency. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) helps isolate the target compound. Characterization should involve NMR (¹H/¹³C) and HPLC-MS to confirm purity and structure .
Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?
- Methodological Answer : Stability studies should use accelerated degradation tests (e.g., 40°C/75% relative humidity) combined with HPLC-UV to track degradation products. pH-dependent stability can be assessed by incubating the compound in buffered solutions (pH 1–12) and analyzing via LC-MS. FTIR can identify hydrolytic breakdown of the dodecanoyl ester or hydroxyl-proline moieties .
Q. How should researchers design experiments to assess the compound’s solubility in biocompatible solvents for in vitro assays?
- Methodological Answer : Use the shake-flask method: dissolve the compound incrementally in solvents (e.g., DMSO, ethanol, PBS) at 25°C, followed by filtration and quantification via UV-Vis spectroscopy. Hansen solubility parameters can predict miscibility. Include controls for solvent interference in downstream assays (e.g., cell viability tests) .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodological Answer : Conduct dose-response assays across multiple cell lines (e.g., mammalian vs. bacterial) to differentiate selective toxicity. Use RNA-seq or proteomics to identify target pathways. Validate findings with orthogonal assays (e.g., enzyme inhibition vs. whole-cell viability) and adhere to NIH guidelines for statistical rigor, including power analysis and Bonferroni correction for multiple comparisons .
Q. What strategies are effective for elucidating the mechanism of action in protein-binding studies?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). Molecular docking simulations (e.g., AutoDock Vina) can predict interaction sites on target proteins like collagen-modifying enzymes. Validate with mutagenesis studies on predicted binding residues .
Q. How can researchers address reproducibility challenges in in vivo pharmacokinetic studies?
- Methodological Answer : Standardize animal models (e.g., C57BL/6 mice) and dosing protocols (oral vs. intravenous). Use LC-MS/MS for plasma concentration-time profiling. Account for interspecies metabolic differences via liver microsome assays. Report all parameters (e.g., clearance, half-life) following FAIR data principles .
Key Methodological Considerations
- Synthesis : Prioritize green chemistry principles (e.g., solvent-free reactions) to enhance sustainability .
- Data Reporting : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) standards, with raw data archived in repositories like Zenodo .
- Ethical Compliance : For preclinical studies, follow ARRIVE guidelines for animal welfare and include randomization/blinding protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
